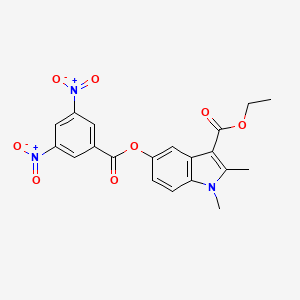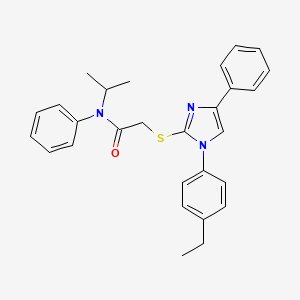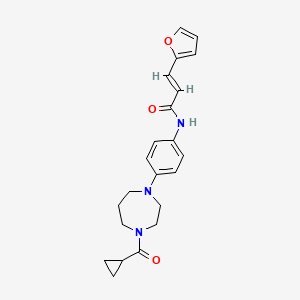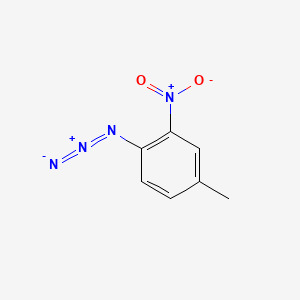![molecular formula C21H20N6OS B2392277 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 863452-75-9](/img/structure/B2392277.png)
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring . They have been the subject of much research due to their wide range of biological activities. For example, some triazolopyrimidines have been found to have anti-proliferative effects .
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the reaction of an amide, amine, carbonyl, azide, and alkyne in a one-pot, three-step cascade process . This process is atom-economical, meaning it minimizes the production of waste.Molecular Structure Analysis
The molecular structure of triazolopyrimidines can be determined using techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Triazolopyrimidines can undergo a variety of chemical reactions. For example, they can react with sodium hydroxide in dimethyl sulfoxide (DMSO) to undergo aryl migration, followed by oxidative decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can vary depending on the specific compound. For example, the melting point of 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, a related compound, is reported to be greater than 250°C .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Research highlights the synthesis of various heterocyclic compounds incorporating similar core structures for potential applications in medicinal chemistry and materials science. For instance, Hassneen and Abdallah (2003) elaborated on synthesizing pyridino[2,3-d]pyrimidin-4-one derivatives, underscoring the chemical versatility of pyrimidinone scaffolds for further functionalization and application in drug development (Hassneen & Abdallah, 2003).
Antitumor Activity
A study by Edrees and Farghaly (2017) on benzo[6",7"]cyclohepta[1",2":4',5']pyrido[2',3'-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones revealed potent antitumor activities against liver and breast cancer cell lines. This suggests that compounds with the triazolopyrimidin scaffold may have potential as anticancer agents, opening avenues for the development of new therapeutic options (Edrees & Farghaly, 2017).
Insecticidal Assessment
Fadda et al. (2017) explored the synthesis and insecticidal efficacy of heterocycles against the cotton leafworm, demonstrating the agricultural applications of these compounds in pest management strategies. This research highlights the broad spectrum of utility beyond human medicine, including agriculture and pest control (Fadda et al., 2017).
Amplifiers of Phleomycin
Brown et al. (1978) investigated s-Triazolo[4,3-a]pyridines and s-Triazolo[4,3- or 1,5-a]pyrimidines as amplifiers of phleomycin against E. coli, illustrating the compound's potential in enhancing antibiotic efficacy and addressing bacterial resistance challenges (Brown et al., 1978).
Safety And Hazards
Orientations Futures
Future research on triazolopyrimidines may focus on developing new compounds with improved biological activity and safety profiles. The use of computational methods, such as quantitative structure–activity relationship (QSAR) studies, may also aid in the prediction of the biological activity of new compounds .
Propriétés
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-14-8-9-17(15(2)10-14)24-18(28)12-29-21-19-20(22-13-23-21)27(26-25-19)11-16-6-4-3-5-7-16/h3-10,13H,11-12H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYMAIUATLESBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)

![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)



![3-[Cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B2392209.png)




